molecular formula C11H16N2O B100327 2,3-Dimethylphenethylurea CAS No. 17291-87-1

2,3-Dimethylphenethylurea

Cat. No.: B100327
CAS No.: 17291-87-1
M. Wt: 192.26 g/mol
InChI Key: PZZVZUYFWZWFGQ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenethylurea is a urea derivative characterized by a phenethyl group substituted with two methyl groups at the ortho (2-) and meta (3-) positions of the aromatic ring, linked to a urea functional group (-NH-C(O)-NH-). Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and metabolic stability .

Properties

CAS No.

17291-87-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)ethylurea

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-10(9(8)2)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14)

InChI Key

PZZVZUYFWZWFGQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CCNC(=O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)CCNC(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Metabolic Stability and ADME Properties

Urea derivatives, however, may display altered metabolic pathways due to hydrogen-bonding interactions with enzymes .

Toxicity and Hazards

  • 3-[3-(Dimethylamino)propyl]-1-phenylurea: Classified as non-hazardous under GHS/CLP regulations, though toxicological data remains incomplete. Precautionary measures include avoiding inhalation or contact with skin .
  • This compound : Predicted to have lower acute toxicity than halogenated analogs due to the absence of electronegative substituents.

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